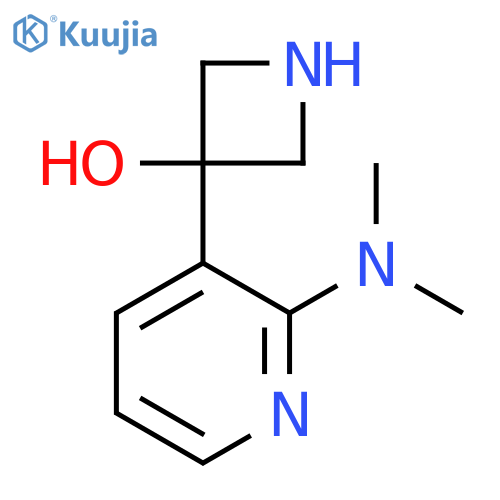Cas no 2228456-64-0 (3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol)

2228456-64-0 structure
商品名:3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol
3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol
- 2228456-64-0
- 3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol
- EN300-1742134
-
- インチ: 1S/C10H15N3O/c1-13(2)9-8(4-3-5-12-9)10(14)6-11-7-10/h3-5,11,14H,6-7H2,1-2H3
- InChIKey: VMWPKWLVQUITDA-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CC=CN=C2N(C)C)CNC1
計算された属性
- せいみつぶんしりょう: 193.121512110g/mol
- どういたいしつりょう: 193.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742134-5.0g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1742134-0.5g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1742134-0.05g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1742134-1g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1742134-10.0g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1742134-2.5g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1742134-0.1g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1742134-0.25g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1742134-5g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 5g |
$3977.0 | 2023-09-20 | ||
| Enamine | EN300-1742134-1.0g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 1g |
$1371.0 | 2023-06-03 |
3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
2228456-64-0 (3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
